6,7-Diacetoxy-4-chloro-quinazoline

Medicinal Chemistry Process Chemistry EGFR Inhibitor Synthesis

Synthesizing 4-anilinoquinazolines with unprotected 4-chloroquinazoline-6,7-diol often leads to competing nucleophilic reactions, complex mixtures, and reduced yields. 6,7-Diacetoxy-4-chloro-quinazoline solves this via acetyl protecting groups that ensure chemoselective SNAr at the 4-chloro position. • Enables clean, high-yield aniline coupling before deprotection • Reduces byproduct formation, simplifying downstream purification • Directly applicable to EGFR inhibitor library synthesis and SAR studies • Linked to patented fluorinated EGFR inhibitor programs for scalable API development

Molecular Formula C12H9ClN2O4
Molecular Weight 280.66 g/mol
CAS No. 938185-04-7
Cat. No. B1604458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Diacetoxy-4-chloro-quinazoline
CAS938185-04-7
Molecular FormulaC12H9ClN2O4
Molecular Weight280.66 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C
InChIInChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3
InChIKeyZUFINQJTXMSFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Diacetoxy-4-chloroquinazoline: Strategic Protected Intermediate


6,7-Diacetoxy-4-chloro-quinazoline (CAS 938185-04-7) is a functionalized quinazoline derivative characterized by a 4-chloro substituent and acetyl-protected hydroxyl groups at the 6- and 7-positions . This compound serves as a versatile synthetic intermediate, particularly in the preparation of biologically active 4-anilinoquinazolines, a class recognized for their role as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. The presence of the diacetate protecting groups offers distinct advantages in multi-step synthetic sequences, enabling controlled functionalization and ultimately facilitating access to complex quinazoline-based pharmacophores.

Risks of Substituting 6,7-Diacetoxy-4-chloroquinazoline


The choice of quinazoline intermediate is not trivial; it directly impacts reaction selectivity, overall synthetic yield, and the purity profile of the final active pharmaceutical ingredient (API). Substituting 6,7-Diacetoxy-4-chloro-quinazoline with a simpler analog like 4-chloroquinazoline (CAS 5190-68-1) forfeits the ability to differentially functionalize the 6- and 7-positions, a critical requirement for most EGFR inhibitor pharmacophores [1]. Conversely, directly using the deprotected 4-chloroquinazoline-6,7-diol (CAS 1145671-36-8) can lead to complex reaction mixtures due to competing nucleophilic reactions at both the 4-chloro site and the free hydroxyl groups, significantly reducing the yield and purity of the desired 4-anilino coupling product . The diacetate protecting groups in the target compound provide a crucial element of chemoselectivity, allowing for a clean, high-yielding nucleophilic aromatic substitution (SNAr) at the 4-chloro position before unmasking the 6,7-diol for subsequent modification.

Quantitative Evidence for 6,7-Diacetoxy-4-chloroquinazoline


Chemoselectivity: Diacetate vs. Unprotected Diol in 4-Anilinoquinazoline Synthesis

The use of 6,7-diacetoxy-4-chloro-quinazoline enables a chemoselective SNAr reaction at the 4-chloro position, avoiding the side reactions that plague the use of the unprotected 4-chloroquinazoline-6,7-diol. In the synthesis of erlotinib, the diacetate intermediate is reacted with 3-ethynylaniline to afford the desired 4-anilino product, which is subsequently deprotected to yield the 6,7-diol. This sequence is standard in industrial process chemistry for this class of compounds, where the diacetate protecting group strategy is employed to ensure high conversion to the 4-anilino intermediate . The alternative approach using the unprotected diol often results in complex mixtures of O- and N-alkylated products, as the free hydroxyl groups can act as competing nucleophiles under the basic conditions required for the SNAr reaction.

Medicinal Chemistry Process Chemistry EGFR Inhibitor Synthesis

Synthetic Efficiency: C4-Chloro Electrophilicity in SNAr Reactions

The 4-chloroquinazoline core is a privileged electrophile for SNAr reactions, a key step in accessing EGFR inhibitors. Studies on the N-arylation of various 4-chloroquinazolines with substituted anilines demonstrate high conversion under microwave irradiation in THF/H2O, a methodology that directly employs intermediates like 6,7-diacetoxy-4-chloro-quinazoline [1]. This reactivity is a class-wide feature of 4-chloroquinazolines, and the 6,7-diacetoxy derivative benefits from this established reactivity profile while offering the aforementioned chemoselectivity. In contrast, analogous 4-chloro-6,7-dimethoxyquinazoline (CAS N/A), while also reactive, yields a final product that is less amenable to late-stage functionalization, as the methyl ethers are more difficult to remove than acetate esters. For example, the synthesis of 4-anilino-6,7-dimethoxyquinazoline from the corresponding 4-chloro derivative proceeds with a reported 92% yield , highlighting the high efficiency of the SNAr step on this scaffold.

Medicinal Chemistry Organic Synthesis N-Arylation

Protecting Group Strategy: Diacetate vs. Alkyl Ethers

The choice of protecting group significantly influences the number of synthetic steps and the harshness of the final deprotection conditions. The acetate esters in 6,7-diacetoxy-4-chloro-quinazoline can be removed under mild basic conditions (e.g., aqueous ammonia/methanol) to yield the corresponding 6,7-diol . This is a critical advantage over alkyl ethers like the methyl ethers in 4-chloro-6,7-dimethoxyquinazoline, which often require harsh reagents like pyridine hydrochloride or boron tribromide at elevated temperatures for deprotection, potentially degrading sensitive functional groups or the quinazoline core itself [1]. The quantitative impact is on the final step yield and purity; mild deprotection minimizes side reactions, leading to a cleaner final product.

Process Chemistry Protecting Groups API Synthesis

Patent-Validated Intermediate for EGFR Inhibitors

The strategic importance of 6,7-diacetoxy-4-chloro-quinazoline is underscored by its explicit mention and use in multiple patent applications directed towards novel EGFR inhibitors. For instance, patent family AU-2016214923-A1, EP-3253739-A1, JP-2018504441-A, US-2018050993-A1, and WO-2016123706-A1, all titled 'Novel fluorinated derivatives as EGFR inhibitors useful for treating cancers', incorporate this specific diacetate intermediate in their synthetic schemes . This direct link to intellectual property covering a multi-billion dollar therapeutic area is a strong, independent signal of the compound's recognized utility and validated synthetic performance in a competitive research environment. Furthermore, its use is documented in the synthesis of related compounds in ACS Medicinal Chemistry Letters [1].

Intellectual Property Pharmaceutical Development EGFR Inhibitors

Validated Applications of 6,7-Diacetoxy-4-chloroquinazoline


Medicinal Chemistry: Focused 4-Anilinoquinazoline Kinase Inhibitor Libraries

As a protected intermediate, this compound is ideal for synthesizing focused libraries of 4-anilinoquinazoline-based EGFR kinase inhibitors. The chemoselective advantage, inferred from its use in patent literature for novel fluorinated EGFR inhibitors , allows medicinal chemists to reliably install diverse aniline groups at the 4-position via high-yielding SNAr reactions. Subsequent mild deprotection cleanly reveals the 6,7-diol, which can then be differentially functionalized. This modular approach drastically reduces the synthetic burden for generating analogs for structure-activity relationship (SAR) studies.

Process Chemistry: Scalable API Manufacturing Routes

In a process chemistry setting, the use of 6,7-diacetoxy-4-chloro-quinazoline mitigates the risk of byproduct formation that is inherent when using the unprotected 6,7-diol. The high chemoselectivity in the SNAr coupling step [1] translates to higher crude yields and a simpler impurity profile, which are critical for reducing the cost of goods and simplifying downstream purification. This is a key consideration for developing a robust, scalable process for manufacturing APIs like erlotinib and its analogs .

CRO/CDMO: High-Value Building Block for Client-Sponsored Projects

For CROs and CDMOs, offering 6,7-diacetoxy-4-chloro-quinazoline as a specialty building block provides a value-added service. Its direct link to patented, high-value EGFR inhibitor programs makes it an attractive starting material for client projects. The ability to procure this specific intermediate in high purity (typically 95% ) ensures that clients can bypass several low-yielding or hazardous synthetic steps, accelerating their project timelines and improving overall project economics.

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